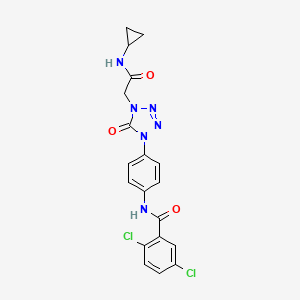

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

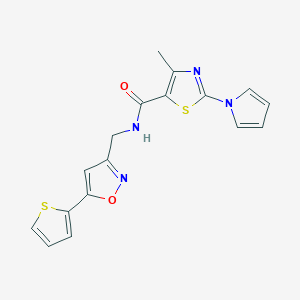

The synthesis of similar compounds involves the reaction of amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . More detailed synthesis methods and analysis can be found in various scientific papers .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate is involved in various synthetic pathways, showcasing its versatility in chemical reactivity. For instance, the use of acid-catalyzed O-benzylating reagents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), highlights the compound's role in the synthesis of benzyl ethers from functionalized alcohols under specific conditions, demonstrating high atom economy and yield efficiency (Yamada, Fujita, & Kunishima, 2012). Additionally, copper-catalyzed synthesis of benzoxazoles through regioselective C-H functionalization and C-O bond formation under air atmosphere showcases the compound's application in the creation of functionalized benzoxazoles, leveraging its high functional group tolerance and mild reaction conditions for selective production (Ueda & Nagasawa, 2009).

Photophysical Properties and Applications

The photophysical properties of benzoxazole derivatives, including those similar to this compound, have been extensively studied. These compounds exhibit high molar absorptivities and fluorescence quantum yields, with their electronic and photophysical behaviors being significantly influenced by the nature of substituents on the benzoxazole ring. Such properties make them suitable for applications in photonics and electronics due to their high efficiency as luminophores and photo-stability (Zhao et al., 2015).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, benzoxazole derivatives, including structures analogous to this compound, are explored for their potential biological activities. Studies have identified such compounds for their roles in the design of pharmacological probes, owing to their ability to mimic phenol or catechol moieties in a metabolically stable template, leading to a broad range of therapeutic applications from analgesic, anti-inflammatory compounds to antipsychotic and neuroprotective agents (Poupaert, Carato, Colacino, & Yous, 2005).

Mecanismo De Acción

Target of Action

It’s known that benzoxazole compounds and their metallic complexes are effective complexing agents with various transition metal ions .

Mode of Action

Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Biochemical Pathways

Benzoxazole derivatives are known to interact with various biochemical pathways due to their wide spectrum of pharmacological activities .

Pharmacokinetics

It’s known that some benzoxazole derivatives have shown improved pharmacokinetics and excellent in vivo efficacy .

Result of Action

The Co(II), Ni(II), and Cu(II) metal complexes of S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate ligand (BT) have been synthesized and characterized. All the complexes have been screened for their cytotoxicity activity on MCF-7 (estrogen receptor-positive human breast cancer cells) and HepG2 (liver hepatocellular carcinoma) cell lines .

Propiedades

IUPAC Name |

S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNISGDBZJQDIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)

![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)

![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)

![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)